苝

描述

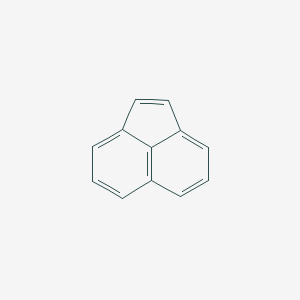

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with significant presence in the atmosphere due to emissions from incomplete combustion sources such as diesel exhaust . It is a compound that exhibits important physical and biological properties, making it useful in materials chemistry and potentially valuable for biological applications .

Synthesis Analysis

The synthesis of acenaphthylene derivatives has been explored through various methods. Metal-catalyzed C-H bond activation of 5-membered carbocyclic rings has been a powerful approach for synthesizing acenaphthylene derivatives without the need for prefunctionalization . Additionally, diaryl acenaphthylene derivatives have been synthesized for the study of their photochromic properties . The Suzuki-Miyaura coupling reaction has also been employed as a simple and versatile method to prepare 1,2-diaryl-substituted acenaphthylene derivatives .

Molecular Structure Analysis

The molecular structure of acenaphthylene has been characterized in several studies. For instance, a dilithium complex obtained by the 1,2 deprotonation of acenaphthylene was isolated and characterized by single-crystal X-ray crystallography, revealing a nearly planar acenaphthylene fragment . The azuleno[1,2-a]acenaphthylene compound was also prepared and its solid-state structure was elucidated by X-ray crystallographical analysis, showing a nearly planar structure with little bond alternation .

Chemical Reactions Analysis

Acenaphthylene undergoes various chemical reactions. It has been reported to react with hydroxyl radicals and ozone in the atmosphere, with the major products being a ring-opened product and a dialdehyde, respectively . The palladium-catalyzed hydroesterification of acenaphthylene involves a "hydride" mechanism with a degenerate substitution equilibrium affecting enantioselectivity . Nucleophilic reactivity studies have shown that perhydro-3,6,9,12-tetraazacyclopenteno[1,3-f,g]acenaphthylene can be mono- and dialkylated on nitrogen to give mono- and bis-quarternary ammonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthylene have been investigated in various contexts. For example, the photochromic properties of diaryl acenaphthylene derivatives were studied in both solution and crystalline states, with some derivatives showing reversible photochromism in solution . The reactivity of acenaphthylene towards electrophiles was demonstrated to be higher than that of phenyl residues in polystyrenes, allowing for the introduction of various functional groups . The chemical and photochemical degradation of acenaphthylene in water has been studied, with ozonation and hydrogen peroxide treatments showing high elimination rates .

科学研究应用

有机半导体

苝是一种用于n型有机半导体(OSC)的宝贵构建块。 它已被整合到各种分子结构中以生产小分子和聚合物材料,在有机光伏(OPV)中显示出潜力 .

染料敏化太阳能电池

苝基发色团已用于染料敏化太阳能电池(DSSC)。 从苝核心延伸共轭体系对于这些应用至关重要 .

荧光染料

该化合物的荧光特性被用于生产某些染料,这些染料可用于各种科学应用,包括检测和分析 .

制药

苝在制药合成中用作前体。 由于其结构特性,其衍生物用于药物开发 .

催化

苝亚基是具有现代催化应用(包括对映选择性过程)的BIAN-NHC金属配合物的一部分 .

多环芳烃

作用机制

Target of Action

Acenaphthylene (AN) is an important building block of many organic semiconductors . It is used in the design of π-conjugated AN derivatives, both small molecules and polymers . These derivatives are the primary targets of Acenaphthylene, playing a crucial role in the creation of organic electronic materials .

Mode of Action

The interaction of Acenaphthylene with its targets involves the synthesis of π-conjugated AN derivatives . This process highlights the synthetic approach and notable chemical modifications used in the design of organic electronic materials . The resulting changes include the creation of new organic semiconductors that have various applications in optoelectronic devices .

Biochemical Pathways

Acenaphthylene affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is used in multicomponent reactions as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . The downstream effects include the creation of spiro-fused cyclic frameworks and polycyclic pyrroles .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Acenaphthylene is limited. It is known that acenaphthylene is insoluble in water but very soluble in ethanol, diethyl ether, benzene, and chloroform . These properties can impact the bioavailability of Acenaphthylene, influencing how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

The molecular and cellular effects of Acenaphthylene’s action are primarily seen in its role as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber . It also contributes to the formation of electrically conductive polymers when polymerized with acetylene in the presence of a Lewis acid catalyst .

Action Environment

The action, efficacy, and stability of Acenaphthylene can be influenced by various environmental factors. This suggests that Acenaphthylene can effectively interact with its targets and exert its effects even in environments where other PAHs are present .

安全和危害

未来方向

属性

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-01-5 | |

| Record name | Polyacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3023845 | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122.0 °C (251.6 °F) - closed cup | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |

CAS RN |

208-96-8, 34493-60-2 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000208968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACENAPHTHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z25C36811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Acenaphthylene has the molecular formula C12H8 and a molecular weight of 152.18 g/mol.

A: Acenaphthylene exhibits strong ultraviolet absorption in the 280-330 nm region. [] This characteristic absorption is attributed to the acenaphthylene residues and can be used to estimate the acenaphthylene content in copolymers. []

A: Acenaphthylene reacts with hydroxyl radicals (OH) in the atmosphere, primarily forming a dialdehyde as the major product. The rate constant for this reaction has been measured to be 12.4 × 10-11 cm3 molecule-1 s-1. []

A: The gas-phase reaction of acenaphthylene with ozone (O3) mainly yields a secondary ozonide. []

A: Acenaphthylene undergoes photochemical dimerization, a process influenced by external factors like solvent properties and the presence of heavy atoms. [, ] The reaction proceeds through a triplet state mechanism, and the ratio of syn/anti dimers formed can be affected by factors such as acenaphthylene concentration and the properties of the reaction medium. [] For instance, in hydrophobized graphite oxide films, the syn/anti ratio increased with higher acenaphthylene content. []

A: Yes, acenaphthylene can be polymerized. Both conventional and radiation-induced polymerization methods have been explored. [, ] It's interesting to note that the presence of impurities, including oxygen, can influence the rate of polymerization. [] For example, solid-state polymerization induced by ionizing radiation has been shown to be influenced by the presence of oxygen. []

A: Acenaphthylene can be incorporated into copolymers, such as those with styrene or methyl methacrylate. [] The presence of acenaphthylene units in these copolymers significantly influences their ultraviolet absorption characteristics. []

A: The bacterium Rhizobium sp. strain CU-A1, isolated from contaminated soil, can degrade acenaphthylene. [] This bacterium cleaves the five-membered ring of acenaphthylene to yield naphthalene-1,8-dicarboxylic acid via acenaphthenequinone. [] Further degradation proceeds through the formation of 1-naphthoic acid and salicylic acid before ultimately being metabolized to gentisic acid. []

A: Acenaphthylene reacts with chlorine atoms in the gas phase with a rate constant of 4.69 × 10-10 cm3 molecule-1 s-1. [] This reaction is particularly relevant in specific environments like coastal regions and the marine boundary layer and can contribute to the atmospheric degradation of acenaphthylene. []

ANone: Acenaphthylene derivatives show promise in several areas:

- Materials Chemistry: Acenaphthylene oligomers with controlled numbers of repeating units have been synthesized using stable free radical polymerization (SFRP). [] These oligomers, particularly when incorporated into block copolymers, hold potential for light-harvesting applications. []

- Anode Materials for Batteries: Silicon oxycarbide (Si–O–C) composite materials derived from polysilane-acenaphthylene blends have shown potential as anode materials in lithium-ion batteries. [] These composites exhibit high lithium storage capacity and excellent cyclability. []

- Synthesis of Push-Pull Proton Sponges: Electrophilic substitution reactions of 5,6-bis(dimethylamino)acenaphthylene can yield "push-pull" proton sponges. [] These compounds are of interest due to their unique protonation behavior and potential applications in various fields. []

A: Repeated oral administration of acenaphthylene in rats has been linked to various adverse effects. [] A study showed that a dose of 100 mg/kg/day for 28 days resulted in decreased body weight, altered blood parameters, and histopathological changes in the liver and other organs. [] Based on these findings, the no-observed-effect-level (NOEL) was determined to be 4 mg/kg/day. []

ANone: A variety of analytical methods are used to investigate acenaphthylene:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying acenaphthylene and its degradation products in environmental samples and reaction mixtures. [, ]

- Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS): API-MS provides real-time analysis of gas-phase reactions involving acenaphthylene, offering insights into reaction mechanisms and product formation. []

- High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify acenaphthylene and its metabolites, particularly in biological samples. []

- Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI(–)‐MS/MS): This technique is particularly powerful in identifying and characterizing the products of acenaphthylene biotransformation, allowing researchers to elucidate the degradation pathways of PAHs. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation of acenaphthylene derivatives and for studying reaction mechanisms. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to monitor the formation and disappearance of acenaphthylene and its derivatives, especially in photochemical reactions. [, ]

ANone: Computational methods are becoming increasingly important for understanding the properties and reactions of acenaphthylene.

- Density Functional Theory (DFT) Calculations: DFT calculations can predict the energetics and mechanisms of reactions involving acenaphthylene. For instance, DFT has been used to study the formation of phenanthrene from acenaphthylene through a series of H-abstraction and acetylene addition reactions. []

- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of acenaphthylene in different environments, including its interactions with other molecules and surfaces. []

- Quantum Chemical Calculations: These calculations are valuable for predicting molecular properties of acenaphthylene and its derivatives, such as their electronic structure, vibrational frequencies, and NMR chemical shifts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。